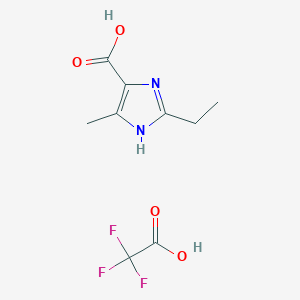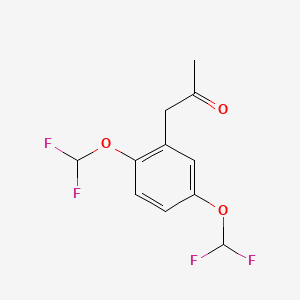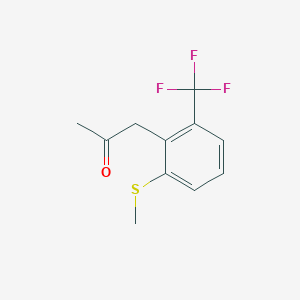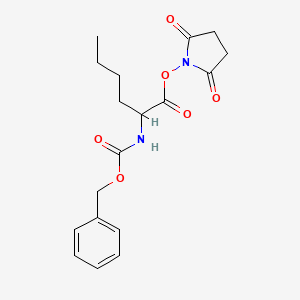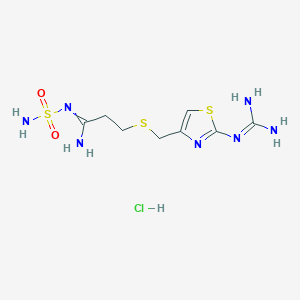
Famotidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Famotidine hydrochloride is a histamine H2 receptor antagonist that is widely used to decrease stomach acid production. It is commonly prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . This compound is known for its high selectivity and potency compared to other H2 receptor antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions: Famotidine hydrochloride can be synthesized through a multi-step process involving the reaction of 2-guanidinothiazole with 3-chloropropionitrile, followed by the addition of sulfamide . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like triethylamine .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification . The process involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Famotidine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Famotidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating gastrointestinal disorders and its potential use in treating COVID-19
Mechanism of Action
Famotidine hydrochloride works by competitively inhibiting histamine at H2 receptors on the gastric parietal cells, thereby reducing gastric acid secretion . This inhibition decreases the volume and concentration of gastric acid, providing relief from acid-related disorders . The molecular targets include the H2 receptors, and the pathways involved are primarily related to the inhibition of the cyclic AMP pathway .
Comparison with Similar Compounds
- Cimetidine
- Ranitidine
- Nizatidine
Comparison: Famotidine hydrochloride is unique due to its higher potency and selectivity for H2 receptors compared to cimetidine and ranitidine . It also has a longer duration of action and fewer drug interactions, making it a preferred choice for many patients .
This compound stands out for its efficacy and safety profile, making it a valuable compound in both clinical and research settings.
Properties
CAS No. |
108885-67-2 |
|---|---|
Molecular Formula |
C8H16ClN7O2S3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C8H15N7O2S3.ClH/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11;/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14);1H |
InChI Key |
OONJNILIBCMSNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



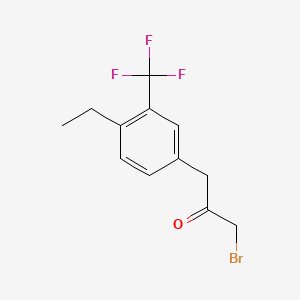
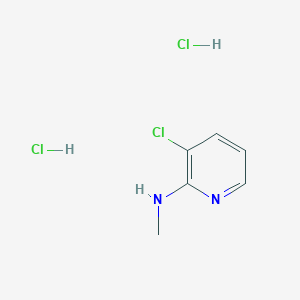
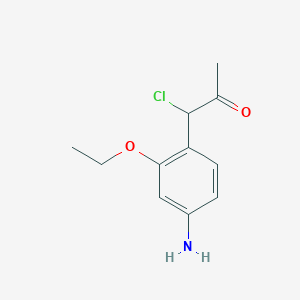
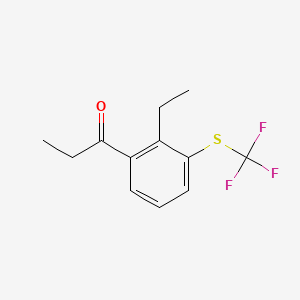
![7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B14066808.png)
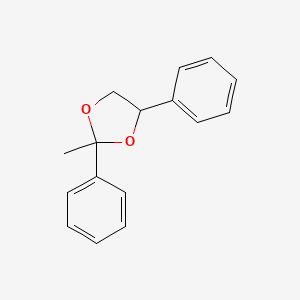
![4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B14066819.png)
